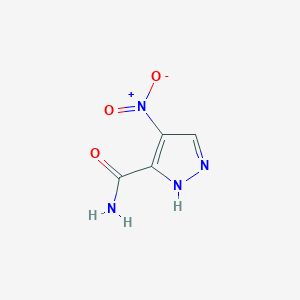












|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]([NH2:11])=O)([O-:3])=[O:2].C(Cl)(Cl)=O.O.Cl>ClCCl.N1C=CC=CC=1.C1(C)C=CC=CC=1.[Cl-].[Na+].O>[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]#[N:11])([O-:3])=[O:2] |f:7.8.9|
|


|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1C(=O)N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
brine
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 16 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (5×50 mL) and ethyl acetate (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated to a volume of about 150 mL
|
|
Type
|
EXTRACTION
|
|
Details
|
it was extracted with 1N aqueous hydrochloric acid (25 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.36 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |